Chrysosplenetin
Overview
Description
Synthesis Analysis
The synthesis of Chrysosplenetin involves the acid-catalyzed isomerization of specific chalcone derivatives, followed by oxidation and demethylation steps to achieve the final compound. A study by Fukui, Matsumoto, and Tanaka (1969) outlines a detailed synthesis procedure that highlights the complexities and challenges in synthesizing Chrysosplenetin, demonstrating the need for precise conditions to achieve the desired product (Fukui, Matsumoto, & Tanaka, 1969).
Molecular Structure Analysis
Understanding the molecular structure of Chrysosplenetin is crucial for elucidating its biological and chemical properties. The compound's structure has been revised and confirmed through spectroscopic studies, with the corrected structure being 4′,5-dihydroxy-3,3′,6,7-tetramethoxyflavone. This structural elucidation allows for a deeper understanding of its interactions and activities at the molecular level (Fukui, Matsumoto, & Tanaka, 1969).
Chemical Reactions and Properties
Chrysosplenetin's chemical reactivity and properties are influenced by its structure, particularly the methoxy and hydroxyl groups. These functional groups play a critical role in its biological activities, including DNA interaction and topoisomerase inhibition. Şöhretoğlu et al. (2020) have explored its interactions with DNA and topoisomerases, providing insights into its potential mechanisms of action in a cellular context (Şöhretoğlu, Barut, Sarı, Özel, & Arroo, 2020).
Physical Properties Analysis
The physical properties of Chrysosplenetin, such as solubility and crystal structure, significantly affect its application and effectiveness. Research into the preparation and properties of Chrysin binary functional monomer molecularly imprinted polymers provides valuable insights into enhancing Chrysosplenetin's physical properties for better separation and enrichment from natural sources (Li, Li, Cheng, Wei, Wang, Huang, Wu, Liu, & Chen, 2022).
Chemical Properties Analysis
Chrysosplenetin's chemical properties, such as its antioxidant and anti-inflammatory activities, are central to its potential therapeutic applications. Studies have demonstrated its ability to modulate the activity of pro-inflammatory enzymes, which underscores the importance of its chemical properties in mediating biological effects (Cho, Yun, Park, Kong, Kim, Park, Lee, & Kim, 2004).
Scientific Research Applications
Genetic Resource Research : Chrysosplenetin is used in genetic resource investigation and protection research, particularly due to the decline in its wild resources (Huang et al., 2020).
Enhancing Anti-Malarial Efficacy : It augments rat plasma levels and the anti-malarial efficacy of artemisinin, potentially by interfering with P-glycoprotein (P-gp)-mediated efflux of the drug (Ma et al., 2016).
Resistance Reversal in Malaria Treatment : Chrysosplenetin could be a potential artemisinin-resistance reversal agent due to its P-gp inhibitory properties and its impact on breast cancer resistance protein (Bcrp) levels (Ma et al., 2017).
Cancer Research : It has been found to inhibit MCF-7 breast cancer cell proliferation, exhibiting dual topoisomerase I and II inhibitory properties (Şöhretoğlu et al., 2020).
Osteogenesis and Osteoblastogenesis : Chrysosplenetin improves osteoblastogenesis of bone marrow stromal cells and enhances osteogenesis in estrogen deficiency-induced bone loss, through the regulation of the Wnt/β-catenin pathway (Hong et al., 2019).
Anticonvulsant Properties : A related compound, Chrysin, has been shown to have anticonvulsant properties and can prevent tonic-clonic seizures in mice (Medina et al., 1990).
Anti-Inflammatory and Anti-Cancer Properties : Chrysin exhibits potent anti-inflammation, anti-cancer, and anti-oxidation properties (Woo et al., 2005).
Antiviral Activities : Chrysosplenetin shows strong anti-enterovirus 71 (EV71) activity, which is significant for the discovery of anti-EV71 drugs (Zhu et al., 2011).
Role in COVID-19 : It is identified as a potential natural remedy with anti-inflammatory, antiallergic, and COVID-19 protease inhibitory activities (Ebada et al., 2020).
Pharmacokinetics and Drug Development : A developed UPLC-MS/MS method for determining chrysosplenetin pharmacokinetics in rat plasma is essential for studying its role as a metabolic inhibitor of artemisinin (Chen et al., 2013).
Safety And Hazards
properties
IUPAC Name |
5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6,7-trimethoxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O8/c1-23-11-7-9(5-6-10(11)20)17-19(26-4)16(22)14-12(27-17)8-13(24-2)18(25-3)15(14)21/h5-8,20-21H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVTYGIYKCPHQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80975707 | |
Record name | Chrysosplenetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80975707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chrysosplenetin | |
CAS RN |
603-56-5, 69234-29-3 | |
Record name | Chrysosplenetin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=603-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chrysosplenetin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6,7-trimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069234293 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chrysosplenetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80975707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHRYSOSPLENETIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AA5Z8PMYE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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